N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide
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Overview
Description
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide, also known as TF-1, is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research.
Mechanism Of Action
The mechanism of action of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the binding of the compound to proteins, enzymes, and receptors. This binding results in a change in the fluorescence properties of the compound, which can be detected using various methods. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been used to study the binding kinetics, affinity, and specificity of various proteins, enzymes, and receptors.
Biochemical And Physiological Effects
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various cell culture and animal studies without any significant adverse effects. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to be non-toxic and non-carcinogenic, making it a safe and reliable tool for scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is its high sensitivity and specificity. This compound can detect low concentrations of proteins, enzymes, and receptors with high accuracy. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is also easy to use and can be applied in various experimental settings. However, N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has some limitations, such as its limited stability and the need for specialized equipment to detect its fluorescence.
Future Directions
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications. Some possible future directions include the development of new synthesis methods to improve the yield and purity of the compound, the modification of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide to improve its stability and sensitivity, and the application of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide in new fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide can also be used in combination with other fluorescent probes to study complex biological systems.
Conclusion
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is a valuable tool for scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has minimal biochemical and physiological effects on cells and tissues and is a safe and reliable tool for scientific research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications and can be used to study complex biological systems.
Synthesis Methods
The synthesis of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the reaction between fluorescein isothiocyanate and 6-mercaptohexylamine in the presence of 3-mercaptopropionic acid. The resulting product is then reacted with 2-benzyl-1-oxopropylamine to form N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide. This synthesis method has been modified by various researchers to improve the yield and purity of the final product.
Scientific Research Applications
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been widely used as a fluorescent probe in various fields of research. It has been used to study the mechanism of action of enzymes, receptors, and proteins. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has also been used to study the behavior of cells, tissues, and organs in vivo and in vitro. This compound has been applied in the fields of biochemistry, pharmacology, and molecular biology.
properties
CAS RN |
145724-06-7 |
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Product Name |
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
Molecular Formula |
C37H37N3O6S2 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
2-benzyl-N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C37H37N3O6S2/c41-26-11-14-30-32(20-26)45-33-21-27(42)12-15-31(33)37(30)29-13-10-25(19-28(29)35(44)46-37)40-36(48)39-17-7-2-1-6-16-38-34(43)24(22-47)18-23-8-4-3-5-9-23/h3-5,8-15,19-21,24,41-42,47H,1-2,6-7,16-18,22H2,(H,38,43)(H2,39,40,48) |
InChI Key |
BWMAQIUFALCFIM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCN=C(NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)S |
SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
synonyms |
1-FTI N-(fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
Origin of Product |
United States |
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